molecular formula C21H22F3N3 B6132347 3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole

3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole

Katalognummer B6132347
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: RDOROCRTFHATLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole, commonly known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. In

Wissenschaftliche Forschungsanwendungen

SB-269970 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of depression, anxiety, and schizophrenia. Additionally, it has been investigated for its potential use in the treatment of circadian rhythm disorders, such as jet lag and shift work disorder.

Wirkmechanismus

SB-269970 acts as a selective antagonist of the serotonin 5-HT7 receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including circadian rhythm, mood, and cognition. By blocking the activity of this receptor, SB-269970 may modulate these processes and provide therapeutic benefits for various disorders.
Biochemical and Physiological Effects
In preclinical studies, SB-269970 has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine release in the prefrontal cortex, which may contribute to its antidepressant effects. Additionally, it has been shown to improve cognitive function and memory in animal models. It has also been found to modulate circadian rhythms, which may be beneficial for the treatment of circadian rhythm disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using SB-269970 in lab experiments is its selectivity for the serotonin 5-HT7 receptor. This allows for more precise investigation of the role of this receptor in various physiological and behavioral processes. However, one limitation is that SB-269970 may have off-target effects on other receptors, which could complicate data interpretation.

Zukünftige Richtungen

There are several potential future directions for research on SB-269970. One area of interest is its potential use in the treatment of circadian rhythm disorders. Additionally, further investigation is needed to fully understand the mechanisms underlying its antidepressant and anxiolytic effects. Finally, there is potential for the development of new compounds based on the structure of SB-269970 that may have improved therapeutic properties.

Synthesemethoden

The synthesis of SB-269970 involves a multi-step process that begins with the reaction of 2-(trifluoromethyl)benzylamine with 1-(2-bromoethyl)-1H-indole-3-carboxylic acid. The resulting intermediate is then reacted with piperazine to form the final product, SB-269970. The purity of the compound can be increased through recrystallization or chromatography techniques.

Eigenschaften

IUPAC Name

3-[[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3/c22-21(23,24)19-7-3-1-5-16(19)14-26-9-11-27(12-10-26)15-17-13-25-20-8-4-2-6-18(17)20/h1-8,13,25H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOROCRTFHATLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.